molecular formula C18H18N4O B2811910 (Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide CAS No. 1281694-88-9

(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide

Cat. No.: B2811910
CAS No.: 1281694-88-9
M. Wt: 306.369
InChI Key: IIOGPSKAPGZZQZ-UHFFFAOYSA-N
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Description

(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a synthetic chemical compound featuring a 2-phenylpyrimidine core, a privileged structure in medicinal chemistry known for its relevance in developing enzyme inhibitors. The 2-phenylpyrimidine scaffold is recognized as a novel structural motif in the design of lanosterol 14α-demethylase (CYP51) inhibitors, a key cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal pathogens . This makes derivatives of this chemotype promising candidates for antifungal research, particularly against invasive fungal infections (IFIs) caused by Candida, Cryptococcus, and Aspergillus species, where there is an urgent need for new therapeutic structural classes due to growing antifungal resistance . The compound's structure incorporates a (Z)-prop-2-enamide linker with a cyano group and an N-butyl chain, which are modifications typically explored to optimize physicochemical properties, binding affinity, and metabolic stability. As a research chemical, it serves as a valuable intermediate or target molecule for investigating structure-activity relationships (SAR), particularly in optimizing antifungal potency and selectivity against clinically relevant susceptible strains. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-3-9-20-18(23)16(11-19)10-14-12-21-17(22-13-14)15-7-5-4-6-8-15/h4-8,10,12-13H,2-3,9H2,1H3,(H,20,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOGPSKAPGZZQZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CN=C(N=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CN=C(N=C1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Chemical Formula : C16_{16}H18_{18}N4_{4}O
  • Molecular Weight : 298.34 g/mol

Structural Characteristics

The compound features a cyano group and a pyrimidine ring, which are critical for its biological activity. The presence of the butyl group enhances lipophilicity, potentially aiding in cellular permeability.

Research indicates that compounds similar to (Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

A study on related pyrimidine derivatives demonstrated that modifications on the phenyl and pyrimidine rings significantly influence potency against CDK targets. For instance, substituents that enhance hydrogen bonding or steric interactions at specific positions on the pyrimidine core were found to increase inhibitory activity .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were reported in the nanomolar range, indicating potent anti-proliferative effects .

Cell Line IC50_{50} (nM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)25
HCT116 (Colon Cancer)10

Case Studies

  • Case Study on CDK Inhibition : A study investigated a series of pyrimidine derivatives, including those similar to This compound , focusing on their ability to inhibit CDK9. The results showed that these compounds effectively reduced RNA polymerase II transcription, leading to apoptosis in cancer cells .
  • Synergistic Effects with Other Agents : Another research highlighted the potential of this compound when used in combination with other chemotherapeutic agents, demonstrating enhanced efficacy compared to single-agent treatments .

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that while the compound exhibits significant anti-cancer properties, it also displays some cytotoxic effects on normal cells at higher concentrations. Further studies are needed to elucidate its safety profile and therapeutic window.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent variations, and reported biological or physicochemical properties. Below is a detailed analysis:

Structural Analogues from Chromone and Diazaphosphinane Derivatives

describes compounds 1–4, which share the 2-cyano-propenamide core but differ in substituents:

  • Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide. The chromone moiety introduces a planar, oxygen-rich aromatic system, contrasting with the phenylpyrimidinyl group in the target compound. Chromones are known for antioxidant and anti-inflammatory properties, but the pyrimidine ring in the target may enhance π-π stacking interactions, improving binding to biological targets .
  • Compounds 2–4: Incorporate sulfur-containing diazaphosphinane rings. In contrast, the N-butyl chain in the target compound likely enhances lipophilicity, favoring membrane permeability .

Table 1: Comparison of Substituent Effects

Compound Core Structure Key Substituents Potential Applications
Target Compound 2-cyano-propenamide Phenylpyrimidinyl, N-butyl Antimicrobial, optoelectronics
Compound 1 () 2-cyano-propenamide Chromone Antioxidant, anti-inflammatory
Compound 2 () Diazaphosphinane Thione, sulfido Chelation, catalysis
Enamide Derivatives with Bioactivity

highlights 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide, a compound synthesized via condensation reactions. Key differences include:

  • Substituents: Methyl-sulfanyl and phenylamino groups replace the phenylpyrimidinyl and N-butyl groups.
  • Activity: Derivatives in this class (e.g., compounds 102–104) demonstrated notable antimicrobial activity, suggesting that the target compound’s pyrimidine ring and alkyl chain might modulate specificity or potency .

Electronic Effects :

  • Methyl-sulfanyl groups in ’s analogs may increase nucleophilicity, affecting reactivity in biological systems .
Physicochemical and Crystallographic Considerations
  • Solubility : The N-butyl chain in the target compound likely improves lipid solubility compared to polar chromone or sulfur-containing analogs, impacting bioavailability.
  • Crystallography : SHELX software (e.g., SHELXL) is routinely used to resolve such structures, as seen in small-molecule refinement workflows . The Z-configuration’s confirmation would rely on high-resolution crystallographic data.

Q & A

Q. What statistical methods resolve contradictions in crystallographic vs. computational conformational predictions?

  • Methodological Answer : Apply Rietveld refinement to powder XRD data to validate single-crystal results. Compare with DFT-optimized geometries (B3LYP/6-31G*) using RMSD calculations. Discrepancies >0.5 Å may indicate solvent effects or crystal packing forces .

Q. How to optimize HPLC methods for separating Z/E isomers and synthetic impurities?

  • Methodological Answer : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (85:15). Adjust column temperature (30–50°C) and flow rate (1.0–1.5 mL/min) to resolve isomers. Validate with spiked samples and UV detection at 254 nm .

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